BenchChemオンラインストアへようこそ!

Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

CNS drug discovery physicochemical property optimization blood-brain barrier permeability

Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate (CAS 1465033-86-6) is a non-natural spirocyclic amino acid ester featuring a rigid spiro[2.3]hexane core, which fuses a cyclopropane and cyclobutane ring at a shared quaternary carbon. This scaffold imposes conformational restriction on the pendant aminomethyl and methyl ester groups, making it a privileged building block for medicinal chemistry programs that require three-dimensional, sp³-enriched bioisosteres of flexible aliphatic amines or amino acids.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B13087472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC2(C1)CC2)CN
InChIInChI=1S/C9H15NO2/c1-12-7(11)9(6-10)4-8(5-9)2-3-8/h2-6,10H2,1H3
InChIKeyUZCYDRPKURLSDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate – A Conformationally Constrained Spirocyclic Amino Ester Building Block for CNS-Targeted Drug Discovery


Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate (CAS 1465033-86-6) is a non-natural spirocyclic amino acid ester featuring a rigid spiro[2.3]hexane core, which fuses a cyclopropane and cyclobutane ring at a shared quaternary carbon [1]. This scaffold imposes conformational restriction on the pendant aminomethyl and methyl ester groups, making it a privileged building block for medicinal chemistry programs that require three-dimensional, sp³-enriched bioisosteres of flexible aliphatic amines or amino acids [2]. With a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, the compound occupies a strategic physicochemical space for fragment-based and lead-optimization pipelines .

Why Analogs of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate Cannot Be Interchanged Without Compromising Physicochemical and Pharmacophoric Precision


Within the spiro[2.3]hexane amino acid/ester series, small structural modifications—such as deleting the methylene spacer between the amine and the spiro center, shifting the substitution position from C5 to C1, or hydrolyzing the methyl ester to the free carboxylic acid—produce quantifiably distinct physicochemical profiles . These differences in LogP, topological polar surface area, and hydrogen-bond donor/acceptor counts directly impact membrane permeability, solubility, and the geometric presentation of the amine pharmacophore, rendering simple analog substitution unreliable when a specific conformational and property profile is required for a given medicinal chemistry campaign [1].

Quantitative Differentiation Evidence for Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate Versus Its Closest Structural Analogs


Lipophilicity Advantage: LogP +0.2476 Higher Than the Direct Amino Analog, Enhancing Predicted Membrane Permeability

The target compound, Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate, exhibits a computed LogP of 0.6785, which is +0.2476 LogP units higher than its closest analog Methyl 5-aminospiro[2.3]hexane-5-carboxylate (CAS 1889877-40-0, LogP 0.4309) . This difference arises from the additional methylene (–CH₂–) unit in the aminomethyl side chain versus the direct amino substitution. In the context of CNS-targeted drug discovery, where LogP values in the 1–3 range are often associated with optimal brain penetration, this increase moves the target compound closer to favorable permeability space while maintaining aqueous solubility within an acceptable window [1].

CNS drug discovery physicochemical property optimization blood-brain barrier permeability

Reduced Hydrogen-Bond Donor Count Versus the Free Carboxylic Acid: Superior CNS Drug-Likeness Predictor

The methyl ester form of the target compound contains 1 hydrogen-bond donor (HBD), compared to 2 HBD for the corresponding free acid 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid (CAS 1481181-78-5) . Additionally, the target compound has a lower topological polar surface area (TPSA = 52.32 Ų) compared to the free acid (TPSA = 63.32 Ų). In CNS drug design, the widely applied rule-of-thumb suggests that compounds with TPSA < 60–70 Ų and HBD ≤ 3 exhibit improved passive brain penetration [1]. The target compound meets these criteria more favorably than its free acid counterpart.

prodrug strategy CNS drug-likeness hydrogen-bond donor minimization

Regioisomeric Identity: C5 Substitution Produces a Distinct Pharmacophoric Exit Vector Relative to the C1 Analog

The target compound bears both the aminomethyl and methyl ester groups at the C5 position of the spiro[2.3]hexane core. In contrast, Methyl 1-aminospiro[2.3]hexane-5-carboxylate (CAS 1785095-81-9) places the amino group at C1 and the ester at C5. The target compound exhibits a LogP of 0.6785 and 2 rotatable bonds, whereas the C1-amino regioisomer has a LogP of 0.2868 and only 1 rotatable bond . The nearly 2.4-fold difference in LogP between regioisomers stems from differential exposure of polar functionality induced by the spirocyclic scaffold geometry, underscoring that substitution position on the spiro[2.3]hexane core is not pharmacophorically equivalent.

structure-activity relationship exit vector geometry regioisomer differentiation

Spiro[2.3]hexane Scaffold: Conformationally Restricted GABA/Lysine Bioisostere with Theoretical Advantages Over Flexible-Chain Analogs

The spiro[2.3]hexane scaffold has been explicitly designed as a conformationally rigid analog of γ-aminobutyric acid (GABA) and lysine, with the quaternary spiro carbon locking the aminomethyl and carboxyl(ester) groups into a fixed spatial relationship [1][2]. Unlike flexible-chain amino acid derivatives such as GABA (4 rotatable bonds) or lysine (5 rotatable bonds), the spiro[2.3]hexane core restricts torsional freedom, reducing the entropic penalty upon target binding and potentially enhancing receptor subtype selectivity [3]. While direct binding data for the target compound itself are not publicly available, the class-level evidence indicates that spiro[2.3]hexane amino acid derivatives are promising modulators of GABAergic cascades in the human CNS [1].

conformational restriction GABAergic modulation bioisostere design

Molecular Weight Advantage for Fragment-Based Screening Relative to Larger Spirocyclic Building Blocks

With a molecular weight of 169.22 g/mol, the target compound falls within the optimal fragment range (MW < 250) recommended by the Rule of Three for fragment-based drug discovery (FBDD) [1]. This is notably lower than many commonly employed spirocyclic amine building blocks such as tert-butyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate (MW 211.30) and substantially below the MW of elaborated spiro[2.3]hexane derivatives bearing additional protecting groups or heteroatom substitutions . The combination of low MW, moderate LogP (0.6785), and a single HBD makes the target compound a fragment-efficient starting point for hit-to-lead optimization.

fragment-based drug discovery lead-likeness molecular weight optimization

Commercially Accessible Purity Grade (95%) with Scalable Supply Pathway for Medicinal Chemistry Campaigns

The target compound is commercially available from established Chinese research chemical suppliers (e.g., Leyan, product number 1358226) with a catalog purity specification of 95% and the 1-gram quantity in stock . In contrast, several closely related regioisomers and analogs (e.g., Methyl 5-(aminomethyl)spiro[2.3]hexane-1-carboxylate, CAS 2169204-20-8) currently lack registered commercial suppliers on major platforms, making them inaccessible for routine procurement . Furthermore, the availability of a scalable synthetic route based on [1+2]-cycloaddition chemistry [1] suggests that multi-gram quantities can be sourced for lead optimization without de novo synthesis investment.

chemical procurement building block supply medicinal chemistry workflow

Prioritized Application Scenarios for Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring a Conformationally Locked Aminomethyl Pharmacophore with Favorable Brain-Penetration Physicochemistry

Medicinal chemistry programs targeting CNS receptors (e.g., GABAergic, glutamatergic, or aminergic GPCRs) can directly incorporate the target compound as a rigidified lysine or GABA mimetic. The LogP of 0.6785, TPSA of 52.32 Ų, and single HBD collectively satisfy empirical CNS drug-likeness criteria better than the free acid analog (TPSA 63.32, 2 HBD) or the C1-amino regioisomer (LogP 0.2868). The aminomethyl spacer at C5 provides a geometrically defined exit vector for the primary amine, which can be elaborated via reductive amination, amide coupling, or sulfonamide formation without compromising the spirocyclic conformational lock [1].

Fragment-Based Screening Library Design Using sp³-Rich Three-Dimensional Building Blocks

Fragment library designers seeking to 'escape from flatland' can deploy the target compound as a low-MW (169.22 g/mol), fragment-efficient entry point into underexplored spiro[2.3]hexane chemical space . The compound satisfies all Rule-of-Three criteria (MW < 250, LogP < 3.5, HBD < 3) and offers a higher Fsp³ (fraction of sp³-hybridized carbons) than conventional aromatic fragments, aligning with contemporary biophysical screening preferences for shape-diverse, three-dimensional fragment collections [1]. Its methyl ester also serves as a convenient handle for on-resin elaboration in DNA-encoded library (DEL) synthesis.

Synthesis of Conformationally Restricted Lysine Analog Peptidomimetics for Epigenetic or Protease Targets

The target compound serves as a direct precursor for non-natural lysine analogs in which the flexible lysine side chain is replaced by the rigid spiro[2.3]hexane scaffold . Following methyl ester deprotection, the resulting amino acid can be incorporated into peptidomimetic inhibitors of trypsin-like serine proteases, histone-modifying enzymes (e.g., sirtuins, methyltransferases), or ubiquitin-pathway enzymes where lysine recognition is critical. The conformational restriction imposed by the spiro junction may enhance binding selectivity for specific lysine-binding pockets compared to flexible lysine-containing peptides.

Rapid SAR Exploration When Procurement Speed and Regioisomeric Certainty Are Operationally Critical

For hit-to-lead programs operating under compressed timelines, the confirmed commercial availability of the target compound (95% purity, 1 g in stock ) eliminates the custom-synthesis bottleneck associated with the inaccessible C1-ester regioisomer (CAS 2169204-20-8, no listed supplier [1]). Researchers can initiate SAR studies immediately, confident that the C5,C5-disubstitution pattern provides a distinct pharmacophoric geometry relative to the C1-substituted analogs, avoiding wasted synthetic effort on an incorrect regioisomer that would yield invalid SAR conclusions.

Quote Request

Request a Quote for Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.